molecular formula C19H19F3N2O3S B11231874 N-(3,4-difluorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide

N-(3,4-difluorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11231874
M. Wt: 412.4 g/mol
InChI Key: NDQFBOSDFRRXLC-UHFFFAOYSA-N
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Description

N-(3,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of fluorine atoms, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of difluoromethylation reactions, which are crucial for incorporating fluorine atoms into the compound . Reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficiency and scalability. The use of advanced technologies such as flow microreactors can enhance the sustainability and versatility of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The fluorine atoms in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or aldehydes, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

N-(3,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-DIFLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE
  • N-(3,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

Compared to similar compounds, N-(3,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE exhibits unique properties due to the presence of both difluorophenyl and fluorophenyl groups. This structural feature enhances its chemical stability, reactivity, and potential biological activities .

Properties

Molecular Formula

C19H19F3N2O3S

Molecular Weight

412.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C19H19F3N2O3S/c20-15-5-3-13(4-6-15)12-28(26,27)24-9-1-2-14(11-24)19(25)23-16-7-8-17(21)18(22)10-16/h3-8,10,14H,1-2,9,11-12H2,(H,23,25)

InChI Key

NDQFBOSDFRRXLC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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